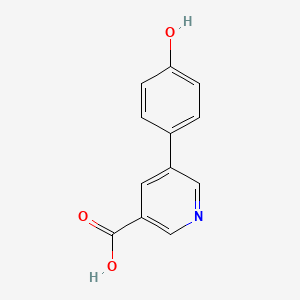

5-(4-Hydroxyphenyl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-hydroxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-11-3-1-8(2-4-11)9-5-10(12(15)16)7-13-6-9/h1-7,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHYGHNDVGOJDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653500 | |

| Record name | 5-(4-Hydroxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181566-40-4 | |

| Record name | 5-(4-Hydroxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Derivatization of 5 4 Hydroxyphenyl Nicotinic Acid

Precursor Synthesis Pathways for the Nicotinic Acid Moiety

The nicotinic acid framework serves as the foundational structure for the synthesis of 5-(4-hydroxyphenyl)nicotinic acid. The preparation of activated forms of nicotinic acid, such as nicotinoyl chloride and nicotinic acid hydrazide, is a critical first step for subsequent derivatization.

Synthesis of Nicotinoyl Chloride

Nicotinoyl chloride is a highly reactive derivative of nicotinic acid, making it a valuable intermediate in organic synthesis. Its preparation is most commonly achieved through the reaction of nicotinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).

The reaction involves heating nicotinic acid with an excess of thionyl chloride, often under reflux conditions. prepchem.comprepchem.com The excess thionyl chloride can be removed by distillation after the reaction is complete. mdpi.com The resulting product is typically nicotinoyl chloride hydrochloride, a crystalline solid. prepchem.comresearchgate.net The hydrochloride form arises from the presence of hydrogen chloride, which is generated during the reaction. researchgate.net For certain applications, the free base of nicotinoyl chloride is required. This can be achieved by first converting nicotinic acid to its potassium salt, followed by reaction with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). researchgate.net

| Reactants | Reagents | Conditions | Product | Yield |

| Nicotinic acid | Thionyl chloride | Reflux | Nicotinoyl chloride hydrochloride | 95.99% google.com |

| Potassium nicotinate | Thionyl chloride, DMF | Reflux | Nicotinoyl chloride | Not specified researchgate.net |

| Nicotinic acid | Oxalyl chloride | Anhydrous benzene, ice bath | Nicotinoyl chloride | Not specified researchgate.net |

Table 1: Synthesis of Nicotinoyl Chloride

Synthesis of Nicotinic Acid Hydrazide

Nicotinic acid hydrazide is another key precursor, often synthesized from nicotinic acid esters through hydrazinolysis. sciencescholar.usmdpi.com This process typically involves reacting a methyl or ethyl ester of nicotinic acid with hydrazine (B178648) hydrate (B1144303). mdpi.comechemi.com

The reaction can be carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727). sciencescholar.usechemi.com In some procedures, the reaction mixture is heated under reflux for several hours to ensure complete conversion. mdpi.comgoogle.com Microwave-assisted synthesis has also been reported as a method to accelerate the reaction. echemi.com The resulting nicotinic acid hydrazide often precipitates from the reaction mixture as a white solid and can be purified by recrystallization. echemi.com

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| Methyl nicotinate | Hydrazine hydrate | Methanol | Room temperature, 12 hours | Nicotinic acid hydrazide | 67% echemi.com |

| Ethyl nicotinate | Hydrazine hydrate | Ethanol | Reflux, 10 hours | Nicotinic acid hydrazide | 78% echemi.com |

| Methyl 3-picolinate | 80% Hydrazine hydrate | Anhydrous ethanol | Room temperature, 3 hours | Nicotinic acid hydrazide | 93.2% echemi.com |

| Nicotinic acid | Hydrazine hydrate | n-Butanol, Toluene | Heating with azeotropic water removal | Nicotinic acid hydrazide | Not specified google.com |

Table 2: Synthesis of Nicotinic Acid Hydrazide

Methodologies for Introducing the 4-Hydroxyphenyl Substituent

The introduction of the 4-hydroxyphenyl group at the 5-position of the nicotinic acid ring is a crucial step in the synthesis of the target molecule. This can be accomplished through various modern synthetic organic chemistry techniques.

Strategies for C-H Functionalization at the 5-Position of Nicotinic Acid

Direct C-H functionalization represents an atom-economical approach to introduce substituents onto aromatic rings. While specific examples for the direct C-H arylation of nicotinic acid at the 5-position with a 4-hydroxyphenyl group are not prevalent in the provided search results, the general principles of C-H activation could theoretically be applied. This would involve the use of a transition metal catalyst, often palladium, to selectively activate the C-H bond at the 5-position of the nicotinic acid derivative, followed by coupling with a suitable hydroxyphenylating agent. Challenges in this approach include controlling the regioselectivity and the potential for catalyst inhibition by the nitrogen atom of the pyridine (B92270) ring.

Coupling Reactions Involving Hydroxyphenyl Moieties

A more established and widely used method for forming the C-C bond between the nicotinic acid and hydroxyphenyl moieties is through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose. libretexts.org

This reaction typically involves the coupling of a 5-halonicotinic acid derivative (where the halogen can be bromine or chlorine) with 4-hydroxyphenylboronic acid in the presence of a palladium catalyst and a base. researchgate.netyoutube.com The catalyst system often includes a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) or 1,1'-bis(diphenylphosphino)ferrocene (dppf). researchgate.netudel.edu Nickel-catalyzed Suzuki-Miyaura couplings have also emerged as a cost-effective and efficient alternative. nih.gov

The reaction is generally carried out in a suitable solvent mixture, which can include organic solvents like tetrahydrofuran (B95107) (THF) or n-propanol, and an aqueous solution of a base such as sodium carbonate or potassium carbonate. researchgate.netudel.edu The reaction is typically heated to ensure a reasonable reaction rate.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product |

| Aryl bromide | 4-Hydroxyphenylboronic acid | Pd(OAc)₂, dppf | K₂CO₃ | THF | Biphenyl derivative researchgate.net |

| Aryl halide | Aryl boronic acid | Palladium acetate, Triphenylphosphine | Sodium carbonate | n-Propanol, Water | Unsymmetrical biaryl udel.edu |

| Heterocyclic halide | Aryl boronic acid | NiCl₂(PCy₃)₂ | Not specified | 2-Me-THF or t-amyl alcohol | Biaryl product nih.gov |

Table 3: Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

Synthesis of this compound

The synthesis of this compound can be achieved by combining the strategies discussed above. A plausible synthetic route would involve the following key steps:

Halogenation of Nicotinic Acid: Introduction of a halogen, typically bromine, at the 5-position of nicotinic acid or its ester.

Suzuki-Miyaura Coupling: The resulting 5-halonicotinic acid derivative is then subjected to a Suzuki-Miyaura coupling reaction with 4-hydroxyphenylboronic acid. This step is critical for forming the desired carbon-carbon bond between the two aromatic rings.

Hydrolysis (if necessary): If the coupling reaction is performed on an ester derivative of nicotinic acid, a final hydrolysis step is required to convert the ester group to the carboxylic acid, yielding this compound.

While a direct, one-pot synthesis of this compound is not explicitly detailed in the search results, the assembly of this molecule is clearly achievable through the application of well-established synthetic methodologies, particularly the powerful Suzuki-Miyaura cross-coupling reaction.

Design and Synthesis of Analogues and Prodrugs of this compound

The design of analogues and prodrugs of this compound is driven by the goal of optimizing its therapeutic potential. nih.gov A prodrug is an inactive molecule that is converted into an active drug within the body, a strategy used to improve absorption, distribution, metabolism, and excretion (ADMET) properties. nih.gov Analogues are structurally similar molecules developed to refine pharmacological activity. Synthetic approaches focus on modifying the core structure by introducing new functional groups or heterocyclic rings.

Azo-linked conjugates represent a significant strategy for creating colon-targeted mutual prodrugs. A mutual prodrug consists of two active drugs linked together, which are released upon cleavage of the bond connecting them. The azo bond (–N=N–) is particularly useful for colon-specific delivery because it remains stable in the upper gastrointestinal tract but is cleaved by azoreductase enzymes produced by colonic bacteria. researchgate.netnih.gov

One prominent example is the synthesis of an azo-linked conjugate of nicotinic acid and mesalazine (5-aminosalicylic acid, 5-ASA), named 5-[(3-Carboxy-4-hydroxyphenyl)diazenyl] nicotinic acid. researchgate.net This compound was designed as a mutual prodrug to treat inflammatory bowel disease (IBD). researchgate.net Upon reaching the colon, the azo bond is broken, releasing both nicotinic acid and 5-ASA, which can then exert their therapeutic effects locally. researchgate.netnih.gov This targeted delivery mechanism enhances the drug's efficacy at the site of inflammation. researchgate.net

| Component | Chemical Name | Role in Prodrug System |

| Mutual Prodrug | 5-[(3-Carboxy-4-hydroxyphenyl)diazenyl] nicotinic acid | Colon-targeted entity |

| Active Component 1 | Nicotinic Acid | Released therapeutic agent |

| Active Component 2 | Mesalazine (5-ASA) | Released therapeutic agent |

| Linkage | Azo Bond (–N=N–) | Colon-specific cleavable linker |

The 4-thiazolidinone (B1220212) ring is a versatile heterocyclic scaffold known for a wide range of biological activities. nih.gov Incorporating this moiety into a nicotinic acid framework is a common strategy to generate new chemical entities with potential therapeutic applications. The synthesis of 4-thiazolidinone derivatives of nicotinic acid often starts from a nicotinic acid derivative, such as 2-chloropyridine-3-carboxylic acid. nih.gov

A general synthetic route involves the reaction of a nicotinic acid hydrazide with various aromatic aldehydes to form Schiff bases (hydrazones). Subsequent cyclocondensation of these Schiff bases with thioglycolic acid in a suitable solvent yields the target N-substituted-4-oxo-thiazolidine derivatives. This approach allows for the introduction of diverse substituents on the thiazolidinone ring, enabling the exploration of structure-activity relationships. nih.gov

| Step | Reactant 1 | Reactant 2 | Product |

| 1 | Nicotinic Acid Hydrazide | Substituted Aromatic Aldehyde | Schiff Base (Hydrazone) |

| 2 | Schiff Base (from Step 1) | Thioglycolic Acid | 4-Thiazolidinone derivative of Nicotinic Acid |

Oxadiazole and pyrazole (B372694) are important five-membered heterocyclic rings frequently found in pharmacologically active compounds. nih.govdoi.org Their incorporation into the nicotinic acid structure is a strategy to develop novel therapeutic agents.

Oxadiazoline Derivatives: The 1,3,4-oxadiazole (B1194373) ring is considered a bioisostere of ester or amide functionalities and serves as a valuable scaffold in drug design. researchgate.net The synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives can be achieved from nicotinic acid. nih.gov A common method involves converting nicotinic acid into its corresponding hydrazide. This hydrazide is then cyclized, for instance, by reacting with carbon disulfide in an alcoholic potassium hydroxide (B78521) solution to form an oxadiazole-thiol intermediate, which can be further functionalized. nih.gov

Pyrazole Derivatives: Pyrazole derivatives linked to a nicotinic acid framework have been investigated for various biological targets. nih.govresearchgate.net A general synthesis for pyrazoline derivatives involves the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) derivative with an aldehyde to form an α,β-unsaturated carbonyl compound (chalcone). nih.gov This intermediate then undergoes cyclocondensation with hydrazine hydrate in a solvent like acetic acid or ethanol to yield the final pyrazoline or pyrazole structure. nih.gov A series of substituted pyrazole-3-carboxylic acids have been synthesized and evaluated as partial agonists for the nicotinic acid receptor. nih.govresearchgate.net

| Pyrazole Derivative | Kᵢ (µM) | EC₅₀ (µM) | Relative Intrinsic Activity (%) |

| 5-propylpyrazole-3-carboxylic acid (4f) | ~0.15 | ~6 | ~50 |

| 5-butylpyrazole-3-carboxylic acid (4g) | 0.072 | 4.12 | 75 |

| 5-(3-chlorobenzyl)pyrazole-3-carboxylic acid (4q) | N/A | N/A | 39 |

Beyond thiazolidinones and pyrazoles, various other heterocyclic systems have been incorporated into the nicotinic acid structure to create novel derivatives. The goal is often to combine the known pharmacological properties of nicotinic acid with those of another bioactive heterocycle. mdpi.comnih.gov

Thiophene (B33073) Derivatives: A series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been synthesized by splicing the nicotinic acid and thiophene rings. mdpi.com The synthesis involves the acylation of a substituted thiophen-2-amine with a nicotinoyl chloride derivative under basic conditions. This modular approach allows for the creation of a library of compounds with different substitution patterns on both the pyridine and thiophene rings. mdpi.com

Benzothiazole Derivatives: The synthesis of thiazolidinone derivatives can also incorporate other heterocyclic moieties, such as 2-amino-6-methyl-benzothiazole, which can be reacted with a nicotinic acid derivative to form a precursor for further cyclization. nih.gov

| Incorporated Heterocycle | General Synthetic Approach |

| Thiophene | Acylation of a substituted thiophen-2-amine with a nicotinoyl chloride derivative. mdpi.com |

| Benzothiazole | Used as a starting material to be linked to the nicotinic acid core before further derivatization. nih.gov |

| Pyrrolidine | A common five-membered nitrogen-containing heterocycle used in drug design. nih.gov |

Stereoselective Synthesis Approaches for Chiral Analogues

When analogues of this compound contain chiral centers, their stereochemistry can be crucial for biological activity. Stereoselective synthesis aims to produce a specific stereoisomer, which can lead to improved potency and a better side-effect profile.

A key example is the stereoselective synthesis of nicotinamide β-riboside and its analogues. nih.gov The desired β-anomer of these nucleoside analogues can be obtained with high selectivity using the Vorbrüggen glycosylation protocol. nih.gov This reaction involves the glycosylation of a presilylated base (e.g., nicotinamide) with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst. This method ensures the formation of the β-glycosidic bond, leading to the biologically relevant stereoisomer. nih.gov

| Reaction Type | Key Reactants | Stereochemical Outcome |

| Vorbrüggen Glycosylation | 1. Silylated Nicotinamide2. Protected Ribose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) | β-anomer nih.gov |

Based on a comprehensive search of available scientific literature, there is no specific research data on the in vitro biological or pharmacological profiles for the chemical compound This compound .

Studies found have focused on the parent compound, nicotinic acid (also known as niacin or vitamin B3), or other derivatives and related molecules. For instance, research has been conducted on the antimicrobial properties of various nicotinic acid hydrazides and nicotinamides nih.govresearchgate.netnih.gov, as well as the anti-inflammatory effects of nicotinic acid itself nih.gov. One study detailed the antibacterial potential of a different structural analog, 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid nih.gov.

However, no documents were identified that specifically investigate the antibacterial, antifungal, or anti-inflammatory activities of this compound. Therefore, data regarding its efficacy against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Candida albicans, or Aspergillus niger is not available. Similarly, there is no information on its Minimum Inhibitory Concentration (MIC) or its ability to inhibit inflammatory mediators such as TNF-α, IL-6, iNOS, or COX-2.

Due to the absence of specific research on this compound, the detailed article requested cannot be generated.

Biological Evaluation and Pharmacological Profiles of 5 4 Hydroxyphenyl Nicotinic Acid

In Vitro Biological Activities

Anti-inflammatory Activity Assays

Macrophage Cell Viability and Nitrite (B80452) Inhibition

The role of macrophages is central to the inflammatory response, with their activation leading to the production of various inflammatory mediators, including nitric oxide (NO). The stable metabolite of NO, nitrite, is often measured as an indicator of NO production. Research into the effects of various compounds on macrophage viability and nitrite production helps to elucidate their anti-inflammatory potential.

While direct studies on the effect of 5-(4-hydroxyphenyl)nicotinic acid on macrophage viability and nitrite inhibition are not extensively available in the reviewed literature, the broader class of nicotinic acid-related compounds and other structurally similar molecules have been investigated. For instance, nicotinamide (B372718) mononucleotide (NMN), a precursor to NAD+ which is related to niacin metabolism, has been shown to slightly but significantly increase the viability of macrophages stimulated with E. coli frontiersin.org. In the context of sepsis models, macrophages from mice treated with β-NMN released significantly less pro-inflammatory cytokines like IL-6 and TNF-α upon stimulation frontiersin.org.

Furthermore, other phenolic compounds have demonstrated inhibitory effects on nitrite production. For example, 3'amino-4'-hydroxyflavone was identified as a potent inhibitor of nitrite production in activated murine peritoneal macrophages nih.gov. Similarly, 3-(4-hydroxyphenyl)-propionic acid, a metabolite of resveratrol, has been shown to significantly attenuate the inflammatory response, including presumably nitrite production, in LPS-treated RAW264.7 macrophage cells by regulating key signaling pathways like MAPK and NF-κB nih.gov. These findings suggest that the hydroxyphenyl moiety, a key structural feature of this compound, may contribute to anti-inflammatory effects by modulating macrophage activity. However, without direct experimental evidence, the specific effects of this compound on macrophage viability and nitrite inhibition remain to be determined.

Table 1: Effects of Related Compounds on Macrophage Function

| Compound | Model System | Observed Effects | Reference |

|---|---|---|---|

| β-Nicotinamide mononucleotide (β-NMN) | Macrophages from β-NMN-treated mice stimulated with E. coli | Slight but significant increase in cell viability; Reduced release of IL-6 and TNF-α | frontiersin.org |

| 3'-amino-4'-hydroxyflavone | Activated murine peritoneal macrophages | Potent inhibition of nitrite production | nih.gov |

Other Potential Biological Activities (e.g., Analgesic, Antiviral, Anticancer)

Beyond its anti-inflammatory properties, research into related compounds suggests that this compound could possess other valuable biological activities.

Analgesic Activity: Nicotinic acid itself has demonstrated significant antinociceptive effects in experimental models of inflammatory pain. Oral administration of nicotinic acid was found to inhibit both the early (neurogenic) and late (inflammatory) phases of the nociceptive response in the formalin test in mice nih.gov. Furthermore, it was effective in reducing mechanical allodynia in a rat model of inflammatory pain induced by carrageenan nih.gov. It is noteworthy that in a model of acute nociceptive pain (hot-plate test), nicotinic acid did not show activity, suggesting its analgesic effects are primarily linked to its anti-inflammatory action nih.gov.

Antiviral Activity: Direct evidence for the antiviral activity of this compound is not currently available. However, other molecules containing a 4-hydroxyphenyl group have been investigated for their antiviral properties. For example, N-(4-hydroxyphenyl)retinamide (4-HPR or fenretinide) has been shown to potently inhibit Zika virus (ZIKV) in cell culture and reduce viral load in a murine model nih.govnih.gov. This activity is associated with a reduction in viral RNA synthesis nih.govnih.gov. Additionally, a wide range of plant-derived polyphenols, which often feature phenolic hydroxyl groups, are known to exhibit antiviral properties against various viruses by interfering with viral entry, replication, or by modulating the host immune response mdpi.commdpi.com.

Anticancer Activity: The potential for nicotinic acid derivatives in cancer therapy is an active area of research. Studies have focused on designing and synthesizing novel nicotinic acid-based compounds as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis which is crucial for tumor growth nih.gov. Some of these synthesized derivatives have shown promising cytotoxic activity against various human cancer cell lines nih.gov. For instance, a novel nicotinic acid derivative, compound 5c in one study, exhibited potent cytotoxic effects against HCT-15 (colon cancer) and PC-3 (prostate cancer) cell lines, with a mechanism linked to VEGFR-2 inhibition and apoptosis induction nih.gov. Other studies on compounds with a 4-hydroxyphenyl moiety have also reported anticancer activities. For example, certain 4-[(halophenyl)diazenyl]phenol derivatives have shown cytotoxicity against nasopharyngeal cancer cell lines researchgate.net. These findings suggest that the this compound scaffold is of interest for the development of new anticancer agents.

Table 2: Potential Biological Activities of Nicotinic Acid and Related Compounds

| Activity | Compound/Class | Model/Target | Key Findings | Reference |

|---|---|---|---|---|

| Analgesic | Nicotinic acid | Formalin test (mice), Carrageenan-induced allodynia (rats) | Inhibition of inflammatory pain | nih.gov |

| Antiviral | N-(4-hydroxyphenyl)retinamide | Zika virus (in vitro and in vivo) | Potent inhibition of viral replication | nih.govnih.gov |

In Vivo Pharmacological Studies

Anti-inflammatory Models (e.g., Carrageenan-induced paw edema in rats, DSS-induced colitis in mice)

The anti-inflammatory potential of compounds related to this compound has been evaluated in established in vivo models of inflammation.

Carrageenan-induced Paw Edema: The carrageenan-induced paw edema model is a classic and widely used assay to screen for acute anti-inflammatory activity nih.govnih.govyoutube.com. The injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema, release of inflammatory mediators like prostaglandins (B1171923) and nitric oxide, and cellular infiltration nih.gov. Studies have shown that nicotinic acid can significantly inhibit paw edema induced by carrageenan in both mice and rats nih.gov. This effect is consistent with its role in modulating inflammatory pathways. Given that this compound shares the core nicotinic acid structure, it is plausible that it would also exhibit activity in this model, although specific studies are required to confirm this.

DSS-induced Colitis: Dextran sulfate (B86663) sodium (DSS)-induced colitis is a well-characterized and widely used murine model that mimics many of the pathological features of human inflammatory bowel disease (IBD), particularly ulcerative colitis nih.govepa.gov. Administration of DSS in drinking water leads to epithelial barrier dysfunction, inflammation, and clinical symptoms such as weight loss, diarrhea, and rectal bleeding nih.gov.

Research has demonstrated the therapeutic potential of nicotinic acid and related compounds in this model. Nicotine has been shown to significantly reduce the global colitis score in a DSS-induced colitis model in humanized mice nih.gov. More closely related to the compound of interest, 3-(4-hydroxyphenyl)-propionic acid, which shares the hydroxyphenyl group, was found to significantly attenuate DSS-induced colitis in pseudo-germ-free mice by regulating the MAPK and NF-κB inflammatory signaling pathways nih.gov. These findings highlight the potential of compounds with a nicotinic acid or a hydroxyphenyl structure to ameliorate intestinal inflammation.

Table 3: In Vivo Anti-inflammatory Effects of Related Compounds

| Model | Compound | Animal | Key Findings | Reference |

|---|---|---|---|---|

| Carrageenan-induced paw edema | Nicotinic acid | Mice and Rats | Inhibition of paw edema | nih.gov |

| DSS-induced colitis | Nicotine | Humanized Mice | Reduction in global colitis score | nih.gov |

Potential for Colon Targeting in Inflammatory Bowel Disease Models

A major challenge in the treatment of inflammatory bowel disease (IBD) is the effective and targeted delivery of therapeutic agents to the inflamed regions of the colon, thereby maximizing efficacy and minimizing systemic side effects nih.govnih.gov. The unique physiological environment of the colon, including its pH, transit time, and specific microbial enzymes, can be exploited for targeted drug release nih.gov.

The structure of this compound lends itself to consideration for colon-targeted delivery strategies. Prodrug approaches, where a drug is chemically modified to be inactive until it reaches the colon and is cleaved by bacterial enzymes, are a common strategy nih.gov. Given that both nicotinic acid and phenolic compounds have shown promise in IBD models, a molecule combining these features is of significant interest.

While specific studies on the colon-targeting of this compound itself are not detailed in the available literature, research on related prodrugs provides a strong rationale. For instance, a colon-targeted mutual prodrug consisting of 5-aminosalicylic acid (5-ASA, an established IBD drug) and nicotinic acid, linked by an azo bond, has been developed. This azo-linked conjugate is designed to pass through the upper gastrointestinal tract intact and be cleaved by azoreductase enzymes produced by colonic bacteria, releasing both active moieties at the site of inflammation. This approach aims to leverage the anti-inflammatory properties of both 5-ASA and nicotinic acid directly in the colon. The development of such targeted systems underscores the therapeutic potential of delivering nicotinic acid-based compounds to the colon for the management of IBD.

Mechanistic Investigations of 5 4 Hydroxyphenyl Nicotinic Acid S Biological Actions

Receptor Binding and Activation Studies

Interaction with GPR109A (Nicotinic Acid Receptor)

The G protein-coupled receptor GPR109A, also known as Hydroxycarboxylic acid receptor 2 (HCA2), is the primary receptor for nicotinic acid (niacin) and its derivatives. researchgate.net The binding of these ligands to GPR109A initiates a cascade of intracellular events that mediate their therapeutic effects, particularly the regulation of lipid levels. nih.gov

Structural and mutagenesis studies have identified key amino acid residues within GPR109A that are critical for ligand binding. These include Arg111 in transmembrane helix (TMH) 3, which serves as an anchor for the carboxylate group of the ligands. nih.gov The heterocyclic ring of nicotinic acid is thought to be positioned between Trp91 at the junction of TMH2 and extracellular loop (ECL) 1, and Phe276/Tyr284 in TMH7. nih.gov Additionally, Ser178 in ECL2 forms a hydrogen bond with the ligand. nih.gov The carboxyl group of nicotinic acid derivatives is essential for maintaining activity at the GPR109A receptor. GPR109A activation is linked to the inhibition of lipolysis and atherogenic activities. researchgate.net

Key Amino Acid Residues in GPR109A for Nicotinic Acid Binding

| Residue | Location | Role in Binding |

|---|---|---|

| Arg111 | Transmembrane Helix 3 (TMH3) | Anchors the carboxylate group of the ligand. nih.gov |

| Trp91 | Junction of TMH2/ECL1 | Interacts with the heterocyclic ring of the ligand. nih.gov |

| Phe276 | Transmembrane Helix 7 (TMH7) | Interacts with the heterocyclic ring of the ligand. nih.gov |

| Tyr284 | Transmembrane Helix 7 (TMH7) | Interacts with the heterocyclic ring of the ligand. nih.gov |

| Ser178 | Extracellular Loop 2 (ECL2) | Forms a hydrogen bond with the ligand. nih.gov |

Assessment of Agonist or Antagonist Activity

Nicotinic acid and its derivatives, including presumably 5-(4-hydroxyphenyl)nicotinic acid, primarily act as agonists at the GPR109A receptor. nih.gov Upon binding, they activate the receptor, which is coupled to a Gi/Go-G protein. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

The agonist activity of these compounds can be full or partial. For instance, while nicotinic acid is a full agonist, some synthetic derivatives like MK-0354 have been developed as partial agonists. nih.govmedchemexpress.com The development of partial agonists has been explored as a strategy to retain the beneficial anti-lipolytic effects while potentially reducing side effects like flushing. nih.gov Research has shown that some GPR109A agonists can potently inhibit lipolysis without inducing a flushing response. researchgate.net

Cellular Pathway Modulation

Influence on Lipid Metabolism Pathways (if applicable to this derivative)

The activation of GPR109A by nicotinic acid and its derivatives has significant effects on lipid metabolism. A primary mechanism is the inhibition of hormone-sensitive lipase (B570770) in adipose tissue. droracle.ai This reduces the breakdown of triglycerides and decreases the release of free fatty acids into the bloodstream. droracle.ai With a lower supply of free fatty acids to the liver, the synthesis of triglycerides and the subsequent production and secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) are diminished. droracle.airesearchgate.net

Furthermore, niacin has been shown to directly and non-competitively inhibit the enzyme diacylglycerol acyltransferase-2 (DGAT-2) in hepatocytes, which is a key enzyme in triglyceride synthesis. droracle.airesearchgate.net Niacin can also increase the degradation of apolipoprotein B, a primary component of VLDL and LDL, and enhance the biogenesis of high-density lipoprotein (HDL) by increasing hepatic ATP-binding cassette transporter A1-mediated apoAI lipidation. droracle.airesearchgate.net These combined actions lead to a reduction in atherogenic lipoproteins and an increase in protective HDL. droracle.ainih.gov

Regulation of Inflammatory Signaling Cascades (e.g., NF-κB activation)

Beyond lipid modulation, GPR109A activation has been linked to anti-inflammatory effects. One of the key inflammatory pathways regulated is the nuclear factor-kappa B (NF-κB) signaling cascade. nih.gov NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation. mdpi.comresearchgate.net

Studies have shown that niacin can inhibit the activation of NF-κB. nih.gov In endothelial cells and macrophages, niacin has been observed to suppress the increase of the active NF-κB p65 subunit induced by inflammatory stimuli like oxidized LDL. nih.gov This inhibition of NF-κB activation leads to a decreased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov The anti-inflammatory effects of GPR109A activation may also be mediated through the inhibition of the Akt/mTOR signaling pathway. nih.gov

Effects on Enzyme Activity (e.g., COX-2 inhibition)

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins (B1171923), which are key inflammatory mediators. nih.govscbt.com Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. nih.govnih.gov

While the primary mechanism of nicotinic acid derivatives is through GPR109A, the broader class of compounds to which this compound belongs may have other biological activities. Selective COX-2 inhibitors are a class of drugs that specifically target COX-2, reducing inflammation and pain with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs. wikipedia.orgclevelandclinic.org The structural features of this compound could potentially allow for interaction with the active site of COX-2, but specific research on this compound's direct COX-2 inhibitory activity is not widely available in the provided context.

Molecular Interactions and Binding Affinities

To elucidate the mechanisms underlying the biological activities of this compound, researchers have turned to computational methods. These in silico approaches, including molecular docking simulations and target prediction algorithms, provide valuable insights into how this compound may interact with biological macromolecules, thereby guiding further experimental validation.

Molecular Docking Simulations with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as this compound, and a target protein at the atomic level. While direct molecular docking studies on this compound are not extensively documented in the reviewed literature, research on analogous compounds, particularly nicotinic acid derivatives, offers a predictive glimpse into its potential binding modes and affinities.

Studies on various nicotinic acid derivatives have demonstrated their potential to interact with a range of protein targets. For instance, derivatives of nicotinoylglycine have been docked with penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51), revealing binding affinities that correlate with their observed antimicrobial activities. nih.gov The docking scores for these derivatives ranged from -9.597 to -17.891, with binding affinities between -4.781 and -7.152 kcal/mol. nih.gov These interactions are often stabilized by hydrogen bonds with key amino acid residues within the active sites of these proteins. nih.gov

For example, a nicotinoylglycine derivative substituted with ethane (B1197151) hydrazide exhibited a strong binding affinity (-5.315 Kcal/mol) and a favorable docking score (-11.868) with its target protein, forming hydrogen bonds with Ser448, Glu623, and Gln524 residues. nih.gov Similarly, molecular docking of other nicotinic acid derivatives has suggested that their antimicrobial effects may be linked to the inhibition of enzymes like tyrosyl-tRNA synthetase. mdpi.com

Given the structural similarities, it can be hypothesized that this compound would also engage in specific interactions with various protein targets. The presence of the carboxylic acid and the phenolic hydroxyl group provides opportunities for hydrogen bonding, while the phenyl and pyridine (B92270) rings can participate in hydrophobic and π-π stacking interactions.

Table 1: Predicted Molecular Docking Parameters of Nicotinic Acid Derivatives with Target Proteins

| Derivative Class | Target Protein | Docking Score Range | Binding Affinity Range (kcal/mol) | Key Interacting Residues (Examples) |

| Nicotinoylglycine Derivatives | Penicillin-Binding Protein 3 (PBP3), Sterol 14-alpha demethylase (CYP51) | -9.597 to -17.891 | -4.781 to -7.152 | Ser448, Glu623, Gln524 nih.gov |

| Nicotinic Acid Acylhydrazones | Tyrosyl-tRNA Synthetase, Nitroreductase | Not explicitly stated, but good affinity reported | Not explicitly stated, but good affinity reported | Not explicitly stated mdpi.com |

Note: This table is based on data for nicotinic acid derivatives and serves as a predictive framework for this compound.

In Silico Predictions of Molecular Targets

In silico target prediction tools are computational methods used to identify potential biological targets of a small molecule by comparing its structural and physicochemical properties against databases of known bioactive compounds and their targets. biorxiv.org These approaches are invaluable in the early stages of drug discovery for hypothesis generation and prioritizing experimental studies.

Furthermore, computational tools can predict potential targets based on structural similarity to other known ligands. The 4-hydroxyphenyl moiety is present in many biologically active compounds, and its presence in this compound suggests potential interactions with targets that recognize this feature. For example, some computational studies on N-(4-hydroxyphenyl)picolinamide have explored its bioactivity and interactions with proteins. researchgate.net

The general workflow for in silico target prediction often involves submitting the compound's structure to multiple web-based servers or software that utilize different algorithms. biorxiv.org These algorithms may be based on ligand similarity, pharmacophore matching, or machine learning models trained on large bioactivity datasets. The consensus from multiple prediction methods can then provide a prioritized list of potential protein targets for further investigation. biorxiv.org

Table 2: Potential Molecular Targets for this compound Based on In Silico Prediction Principles

| Predicted Target Class | Rationale for Prediction | Potential Biological Effect |

| G-protein coupled receptors (GPCRs) | Structural similarity to nicotinic acid, a known GPCR ligand. nih.gov | Modulation of signaling pathways, potential for lipid metabolism regulation. |

| Kinases | The hydroxyphenyl group is a common feature in kinase inhibitors. | Interference with cell signaling, proliferation, and survival. |

| Dehydrogenases | Structural elements may fit into the active sites of certain dehydrogenases. | Alteration of metabolic pathways. |

| Nuclear Receptors | The overall shape and polarity may allow for binding to the ligand-binding domains of some nuclear receptors. | Regulation of gene expression related to metabolism and inflammation. |

Note: This table represents a hypothetical prediction based on the structural features of this compound and the principles of in silico target prediction.

Structure Activity Relationship Sar Studies of 5 4 Hydroxyphenyl Nicotinic Acid Analogues

Impact of Substitutions on the Nicotinic Acid Core

The nicotinic acid scaffold is a fundamental component of the vitamin B3 family, which includes nicotinamide (B372718) (Nam) and nicotinic acid (NA). These are precursors for the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular metabolism. nih.gov The core structure of nicotinic acid itself is a key determinant of its biological function, and modifications to this core can significantly alter its properties.

Alterations to the nicotinic acid core of 5-(4-Hydroxyphenyl)nicotinic acid analogues can have a profound impact on their biological activity. The carboxyl group and the nitrogen atom in the pyridine (B92270) ring are particularly important for receptor binding and metabolic processing. For instance, esterification or amidation of the carboxylic acid can change the molecule's polarity, solubility, and ability to interact with target proteins.

Research on related nicotinic acid derivatives has shown that the position and nature of substituents on the pyridine ring are critical. For example, the introduction of various functional groups can influence the electronic distribution within the ring, thereby affecting its binding affinity to enzymes and receptors.

| Modification to Nicotinic Acid Core | Observed Impact on Biological Activity |

| Esterification of the carboxylic acid | Alters polarity and solubility, potentially affecting cell permeability and target interaction. |

| Amidation of the carboxylic acid | Modifies hydrogen bonding capabilities and can influence binding affinity. |

| Substitution on the pyridine ring | Can change the electronic properties and steric profile, leading to altered receptor binding. |

Role of the 4-Hydroxyphenyl Moiety in Biological Activity

The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor, allowing for specific interactions within a receptor's binding pocket. The position of this hydroxyl group at the para-position (position 4) of the phenyl ring is often optimal for such interactions. Shifting the hydroxyl group to the meta or ortho positions, or replacing it with other functional groups, can dramatically alter the binding affinity and, consequently, the biological activity.

Furthermore, the phenyl ring itself provides a hydrophobic surface that can engage in van der Waals interactions with nonpolar residues in a binding site. The planarity of the phenyl ring also contributes to its ability to fit into specific binding clefts.

| Structural Feature of 4-Hydroxyphenyl Moiety | Contribution to Biological Activity |

| Para-hydroxyl group | Acts as a key hydrogen bond donor and acceptor, critical for specific receptor interactions. |

| Phenyl ring | Provides a hydrophobic surface for van der Waals interactions and contributes to the overall shape and fit within a binding site. |

| Position of the hydroxyl group | The para-position is often found to be optimal for biological activity compared to ortho or meta positions. |

Influence of Linker Chemistry in Conjugates (e.g., azo-linkage)

One common strategy involves the use of an azo-linkage. Azo-linked prodrugs are designed to be stable in the upper gastrointestinal tract but are cleaved by azoreductase enzymes produced by colonic microflora. This targeted release mechanism is particularly useful for delivering drugs to the colon for the treatment of local conditions. For instance, a mutual prodrug of 5-aminosalicylic acid (5-ASA) was developed by linking it to procainamide (B1213733) via an azo bond, demonstrating colon-specific drug release and enhanced anti-colitic effects. nih.gov This approach highlights how the azo-linker ensures that the active compounds are released at the desired site of action, minimizing systemic exposure and potential side effects. nih.gov

Other linker strategies include pH-sensitive linkers, such as those based on maleic acid derivatives or acylhydrazones, which are designed to cleave in the acidic microenvironment of tumors or within specific cellular compartments like endosomes and lysosomes. nih.gov The choice of linker can be tuned to control the rate of drug release, with some linkers offering rapid release under specific pH conditions while remaining stable at neutral pH. nih.gov

| Linker Type | Release Mechanism | Application |

| Azo-linkage | Cleavage by colonic azoreductases. nih.gov | Colon-specific drug delivery. nih.gov |

| pH-sensitive linkers (e.g., acylhydrazones) | Hydrolysis in acidic environments (e.g., tumors, endosomes). nih.gov | Targeted cancer therapy. nih.gov |

| Peptidase-labile linkers | Cleavage by specific enzymes (e.g., cathepsins) overexpressed in tumor cells. | Antibody-drug conjugates for cancer therapy. |

Stereochemical Considerations in Activity Profiles

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological systems, such as enzymes and receptors, are themselves chiral. nih.govmdpi.com While this compound itself is not chiral, its derivatives or conjugates can contain stereocenters. The specific three-dimensional arrangement of atoms in these analogues can significantly influence their interaction with biological targets. nih.govmdpi.comresearchgate.net

For many classes of compounds, one enantiomer or diastereomer exhibits significantly higher potency than its stereoisomer(s). nih.govmdpi.com This stereoselectivity can arise from differences in how the isomers fit into a binding site, with one isomer achieving a more favorable orientation for key interactions. For example, in the context of antibody-drug conjugates, the stereochemistry of the amino acids in the linker can affect both the antitumor activity and the tolerability of the conjugate. nih.gov Studies have shown that an l-Ala-l-Ala linker configuration can provide a higher therapeutic index compared to other diastereomers. nih.gov

Furthermore, stereochemistry can also impact a drug's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com For instance, cellular uptake can be mediated by stereoselective transport systems. nih.govmdpi.comresearchgate.net Research on other chiral compounds has demonstrated that differences in biological activity between isomers can often be attributed to stereospecific uptake by transporters. nih.govmdpi.comresearchgate.net

| Stereochemical Aspect | Impact on Biological Activity | | --- | --- | --- | | Enantiomers/Diastereomers | Often exhibit different potencies due to differential binding to chiral biological targets. nih.govmdpi.com | | Linker Stereochemistry in Conjugates | Can influence efficacy and tolerability of the conjugate. nih.gov | | Stereoselective Transport | Can lead to differential cellular uptake of isomers, affecting their bioavailability at the target site. nih.govmdpi.comresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds. nih.gov

For analogues of this compound, QSAR studies can provide valuable insights into the key structural features that govern their activity. By analyzing a dataset of compounds with known activities, QSAR models can identify which descriptors, such as steric, electronic, and hydrophobic properties, are most important for the desired biological effect. nih.gov

For example, a 3D-QSAR study might reveal that bulky substituents at a particular position on the phenyl ring are detrimental to activity, while electron-withdrawing groups on the nicotinic acid core enhance it. nih.gov These models can generate contour maps that visualize the favorable and unfavorable regions for different properties around the molecular scaffold, guiding the design of more potent and selective analogues. nih.gov The predictive power of QSAR models is assessed through rigorous validation techniques to ensure their reliability. nih.gov

| QSAR Modeling Aspect | Application and Insights |

| 2D-QSAR | Correlates biological activity with 2D structural features and physicochemical properties like hydrophilicity. nih.gov |

| 3D-QSAR | Relates activity to the 3D properties of molecules, such as steric and electrostatic fields, providing a more detailed understanding of ligand-receptor interactions. nih.gov |

| Model Validation | Ensures the predictive power and robustness of the QSAR model. nih.gov |

| Lead Optimization | Guides the rational design of new analogues with improved biological activity. nih.gov |

Pharmacokinetic and Metabolic Research for 5 4 Hydroxyphenyl Nicotinic Acid

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In silico ADME prediction models are computational tools used in the early stages of drug discovery to estimate the pharmacokinetic properties of a compound. These predictions help to identify potential liabilities of a molecule before resource-intensive laboratory studies are undertaken.

Data for 5-(4-Hydroxyphenyl)nicotinic acid: There are no specific published ADME predictions for this compound. A thorough search did not yield any studies that have applied computational models to predict its absorption, distribution, metabolism, or excretion characteristics.

In Vitro Metabolic Stability Assays (e.g., liver microsomes)

In vitro metabolic stability assays are crucial for determining how susceptible a compound is to metabolism by enzymes, primarily in the liver. These assays, often using liver microsomes which contain key drug-metabolizing enzymes like cytochrome P450s, provide data on the intrinsic clearance of a compound. This information helps predict its half-life and bioavailability in the body.

Data for this compound: No experimental data from in vitro metabolic stability assays for this compound have been reported in the scientific literature.

Identification of Major Metabolites

Identifying the major metabolites of a compound is essential to understand its metabolic pathways and to assess whether any metabolites could be pharmacologically active or contribute to toxicity. This is typically achieved through incubation with liver microsomes or hepatocytes followed by analytical techniques such as mass spectrometry.

Data for this compound: There are no published studies that have identified the major metabolites of this compound.

Plasma Protein Binding Studies

The extent to which a compound binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target sites and to be metabolized and excreted. Highly protein-bound drugs generally have a lower volume of distribution and clearance.

Data for this compound: Specific data on the plasma protein binding of this compound is not available.

Potential for Drug-Drug Interactions

Understanding a compound's potential to interact with other drugs is a critical aspect of its safety profile. A key mechanism for drug-drug interactions is the inhibition or induction of cytochrome P450 enzymes. In vitro assays are used to evaluate a compound's potential to act as an inhibitor or inducer of these enzymes.

Data for this compound: There are no specific studies on the potential for drug-drug interactions involving this compound. Research on the related compound, nicotinic acid, has shown that it can inhibit certain CYP450 enzymes at therapeutic concentrations. However, it cannot be assumed that this compound would exhibit the same profile.

Advanced Analytical Methodologies for 5 4 Hydroxyphenyl Nicotinic Acid Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 5-(4-hydroxyphenyl)nicotinic acid. Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide detailed information about the compound's functional groups, atomic connectivity, and mass.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of a related compound, nicotinic acid, shows characteristic absorption bands. researchgate.net For instance, the C-H and O-H groups exhibit signals at 3160 cm⁻¹ and 3367 cm⁻¹, respectively. researchgate.net The C=O and C=N bonds are identified by bands at 1698 cm⁻¹ and 1617 cm⁻¹, respectively. researchgate.net The spectrum of nicotinic acid also displays C-H stretching vibrations in the range of 2818-3081 cm⁻¹. researchgate.net The C=O asymmetric stretching and C=C stretching are observed at 1703-1714 cm⁻¹ and 1594 cm⁻¹, respectively. researchgate.net

Interactive Table: Characteristic IR Absorption Bands for Nicotinic Acid

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| C-H Stretch | 3160 | researchgate.net |

| O-H Stretch | 3367 | researchgate.net |

| C=O Stretch | 1698 | researchgate.net |

| C=N Stretch | 1617 | researchgate.net |

| C-H Stretch | 2818-3081 | researchgate.net |

| C=O (asymmetric) | 1703-1714 | researchgate.net |

| C=C Stretch | 1594 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of a molecule. For nicotinic acid, ¹H NMR spectra have been recorded in various solvents. In D₂O, chemical shifts are observed at approximately 7.504, 8.235, 8.593, and 8.927 ppm. bmrb.io ¹³C NMR data for nicotinic acid in D₂O shows peaks at 126.647, 135.039, 140.391, 151.733, 153.147, and 176.059 ppm. bmrb.io

Interactive Table: ¹H NMR Chemical Shifts for Nicotinic Acid (in D₂O)

| Proton | Chemical Shift (ppm) | Reference |

| H10 | 7.504 | bmrb.io |

| H11 | 8.235 | bmrb.io |

| H12 | 8.593 | bmrb.io |

| H13 | 8.927 | bmrb.io |

Interactive Table: ¹³C NMR Chemical Shifts for Nicotinic Acid (in D₂O)

| Carbon | Chemical Shift (ppm) | Reference |

| C1 | 126.647 | bmrb.io |

| C2 | 140.391 | bmrb.io |

| C3 | 153.147 | bmrb.io |

| C4 | 151.733 | bmrb.io |

| C5 | 135.039 | bmrb.io |

| C6 | 176.059 | bmrb.io |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For nicotinic acid, which has a molecular formula of C₆H₅NO₂, the exact mass is 123.0320 g/mol . massbank.eu Electron ionization mass spectrometry of niacin reveals a molecular ion peak corresponding to this mass. nist.gov Tandem mass spectrometry (MS/MS) is used for structural elucidation and quantification, with characteristic fragmentation patterns. For example, in positive ion mode, the protonated molecular ion [M+H]⁺ of nicotinic acid at m/z 124.10 fragments to ions at m/z 80.05 and 53.05. shimadzu.com In negative ion mode, the deprotonated molecule [M-H]⁻ fragments to produce specific daughter ions. massbank.eu

Interactive Table: Mass Spectrometry Data for Nicotinic Acid

| Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Reference |

| ESI (+) | 124.10 | 80.05, 53.05 | shimadzu.com |

| ESI (-) | [M-H]⁻ | Varies | massbank.eu |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and widely used methods. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying compounds. For the analysis of niacin and its metabolites, various HPLC methods have been developed. ju.edu.jo A common approach involves using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. shimadzu.com Post-column derivatization can be employed to enhance the detection of nicotinic acid and nicotinamide (B372718). scialert.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov This technique is the method of choice for the bioanalysis of niacin and its metabolites in various biological matrices. nih.govnih.gov It allows for the simultaneous determination of multiple analytes with high precision and accuracy. nih.gov

Quantification in Biological Matrices

The quantification of nicotinic acid and its metabolites in biological samples such as plasma, urine, and hair is crucial for pharmacokinetic and metabolic studies. nih.govmdpi.comnih.gov LC-MS/MS methods have been successfully developed and validated for this purpose. nih.govnih.govbevital.no These methods typically involve a sample preparation step, such as protein precipitation or solid-phase extraction, followed by LC-MS/MS analysis. nih.govbevital.no The use of a stable isotope-labeled internal standard is recommended for accurate quantification. nih.gov

A sensitive LC-MS/MS method for the simultaneous quantification of nicotinic acid and its metabolites in rat plasma has been reported, with a full separation achieved within 15 minutes. nih.gov The precision and accuracy for both intra- and inter-day determinations were found to be within acceptable limits. nih.gov Another LC-MS/MS method for human plasma demonstrated linearity in the range of 5–800 ng/mL for both niacin and its metabolite nicotinuric acid. nih.gov

Kinetic Studies of Biological Interactions

Understanding the kinetics of the biological interactions of this compound is essential for elucidating its mechanism of action. Nicotinic acid is known to interact with specific receptors, such as the G-protein-coupled receptor HCA₂. nih.gov Kinetic studies can provide insights into the binding affinity and signaling pathways involved. For example, nicotinic acid has been shown to stimulate the binding of [³⁵S]GTPγS in adipocytes, indicating its interaction with a G-protein-coupled receptor. nih.gov Furthermore, studies have investigated the effect of nicotinic acid on gene expression, revealing its influence on various metabolic pathways. nih.gov

Advanced Imaging Techniques for In Vivo Distribution Studies

Advanced imaging techniques, such as Positron Emission Tomography (PET), are valuable tools for studying the in vivo distribution of compounds. By radiolabeling nicotinic acid with a positron-emitting isotope like carbon-11 (B1219553) ([¹¹C]), its trafficking and accumulation in different organs can be visualized and quantified in living organisms. nih.gov

PET imaging studies with [¹¹C]niacin in mice have shown rapid radioactivity accumulation in the kidneys, heart, eyes, and liver, which is consistent with the known tissue expression of its transporters. nih.gov These studies provide valuable information on the whole-body pharmacokinetics and tissue distribution of niacin. nih.gov Another imaging technique, Single Photon Emission Computed Tomography (SPECT), has been used with an iodinated analog, 5-[¹²³I]iodo-A-85380, to visualize nicotinic acetylcholine (B1216132) receptors in the brain. nih.gov

Therapeutic Potential and Future Research Directions of 5 4 Hydroxyphenyl Nicotinic Acid

The compound 5-(4-Hydroxyphenyl)nicotinic acid belongs to the class of nicotinic acid derivatives. While direct research on this specific molecule is limited, its structural similarity to nicotinic acid (niacin or Vitamin B3) allows for the extrapolation of its therapeutic potential based on the extensive studies of the nicotinic acid scaffold. The following sections explore the prospective applications and future research avenues for this compound and its analogues, drawing from the known biological activities of related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.